(2-Fluorobenzyl)hydrazine
Overview
Description
(2-Fluorobenzyl)hydrazine is an organic compound with the molecular formula C₇H₉FN₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-fluorobenzyl group
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .
Mode of Action
It’s known that hydrazine compounds often act as reducing agents, and they can participate in various chemical reactions .
Result of Action
It’s known that it has been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorobenzyl)hydrazine can be synthesized through several methods:
Hydrogenation of 2-fluorobenzylamine: This method involves the hydrogenation of 2-fluorobenzylamine using a hydrogen catalyst such as palladium on activated carbon in a solvent like methanol or isopropanol.
Reaction of 2-fluorobenzoyl fluoride with hydrazine: This method involves reacting 2-fluorobenzoyl fluoride with hydrazine under alkaline conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
(2-Fluorobenzyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azides, while substitution can yield various substituted benzylhydrazines.
Scientific Research Applications
(2-Fluorobenzyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
(2-Fluorobenzyl)hydrazine dihydrochloride: A salt form of this compound with similar properties.
(2-Fluorophenyl)methylhydrazine: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Biological Activity
(2-Fluorobenzyl)hydrazine is an organic compound characterized by the presence of a fluorine atom, which significantly influences its chemical reactivity and biological activity. The compound's molecular formula is C₇H₉FN₂, and it is recognized for its applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound, with a fluorine substituent, enhances its stability and lipophilicity, which are critical factors in drug design. The presence of the fluorine atom can also improve binding affinity to biological targets, making it a valuable candidate for further research in pharmacology.
Target Interactions
This compound has been studied for its interactions with various biological targets, including enzymes and receptors. It acts primarily through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes due to its structural similarity to other bioactive molecules.
- Receptor Binding : Its ability to bind to receptors may lead to modulation of biochemical pathways relevant to disease states.
Biological Activity Studies
Recent studies have highlighted the biological activities of this compound in various contexts:
- Antiviral Activity : Research indicates that derivatives of hydrazine compounds exhibit antiviral properties. For instance, similar compounds have been evaluated for their inhibitory effects on SARS-CoV-2 main protease (M pro), which is crucial for viral replication . While specific data on this compound's direct antiviral effects remain limited, its structural analogs suggest potential pathways for further exploration.
- Cytotoxicity : Preliminary studies have assessed the cytotoxic effects of this compound on various cell lines. The compound's cytotoxicity profile is essential for determining its therapeutic window in potential applications .
Case Studies and Research Findings
Several key studies provide insights into the biological activity of this compound:
-
Enzyme Inhibition Assays :
- A study investigated the inhibition potency of hydrazine derivatives against specific targets, revealing that modifications in the hydrazine structure could lead to enhanced inhibitory activity . Although this compound was not directly tested, the findings suggest that similar compounds could yield promising results.
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 Value |
---|---|---|
This compound | Potential enzyme inhibitor; further studies needed | N/A |
2-(furan-2-ylmethylene)hydrazine | Inhibitor of SARS-CoV-2 M pro | 1.55 μM |
(4-Fluorobenzyl)-based derivatives | Various biological activities including cytotoxicity | Variable |
The table above compares this compound with related compounds that have been studied for their biological activities. While direct data on this compound is still emerging, trends indicate that fluorinated hydrazines may possess significant therapeutic potential.
Properties
IUPAC Name |
(2-fluorophenyl)methylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMBRKGIWITBLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-98-4 | |
Record name | [(2-Fluorophenyl)methyl]hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51859-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-fluorobenzyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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